1-(4-Methoxyphenyl)-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
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Overview
Description
1-(4-Methoxyphenyl)-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thiophen-2-ylcarbonyl group, and a piperazinyl group attached to a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. The key steps in the synthesis may include:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a methoxyphenyl compound with appropriate reagents to form the desired intermediate.
Formation of the Thiophen-2-ylcarbonyl Intermediate: This step involves the reaction of a thiophen-2-yl compound with appropriate reagents to form the desired intermediate.
Coupling of Intermediates: The methoxyphenyl and thiophen-2-ylcarbonyl intermediates are then coupled with a piperazinyl compound under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with appropriate reagents to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may result in the formation of reduced derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interactions with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound has a similar methoxyphenyl group but differs in its overall structure and properties.
1-(4-(Thiophen-2-yl)phenyl)ethanone: This compound contains a thiophen-2-yl group but lacks the piperazinyl and pyrrolidine-2,5-dione components.
Properties
Molecular Formula |
C26H25N3O4S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[4-(thiophene-2-carbonyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H25N3O4S/c1-33-21-10-8-20(9-11-21)29-24(30)17-22(26(29)32)28-14-12-27(13-15-28)19-6-4-18(5-7-19)25(31)23-3-2-16-34-23/h2-11,16,22H,12-15,17H2,1H3 |
InChI Key |
BRWSJKHDWMDWKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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